N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of quinazoline derivatives, including those with modifications similar to N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide, involves reactions that yield condensed triazines and triazoles with potential for further chemical investigation and application in materials science (Reimlinge, Billiau, & Lingier, 1976).
- Research into substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their derivatives highlights the versatility of these compounds in synthesizing diverse molecular structures, providing a basis for the development of new chemical entities with potential therapeutic applications (Chau, Saegusa, & Iwakura, 1982).
Potential Antimicrobial and Antitumor Applications
- A study on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, indicates the exploration of quinazoline derivatives for improved pharmacological profiles, aiming at enhancing aqueous solubility for in vivo evaluation, which may imply potential applications in cancer therapy (Bavetsias et al., 2002).
- Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential use of such compounds in developing new antibacterial and antifungal treatments (Desai, Dodiya, & Shihora, 2011).
Exploration of Pharmacological Activities
- Synthesis of novel 2,3‐dihydroquinazolin‐4(1H)‐one derivatives and their evaluation as potential anticonvulsant agents demonstrate the continuous exploration of quinazoline derivatives for therapeutic applications, providing insights into the structural requirements for anticonvulsant activity and suggesting mechanisms of action through GABAA receptor binding (Kothayer et al., 2019).
- The development of quinazoline derivatives as potential antimicrobial agents showcases the ongoing research into the utility of these compounds in addressing bacterial and fungal infections, highlighting their significance in medicinal chemistry (Desai, Shihora, & Moradia, 2007).
Propriétés
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c1-14-27-20-12-5-3-10-18(20)22(31)29(14)16-8-6-7-15(13-16)28-21(30)17-9-2-4-11-19(17)23(24,25)26/h2-13H,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJMBAZGHLBOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.